tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane
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Overview
Description
tert-Butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane: is an organosilicon compound that features a tert-butyl group, a dihydropyran ring, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane typically involves the reaction of tert-butyl-dimethylsilyl chloride with 3,4-dihydro-2H-pyran-2-yl-propoxy in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield the corresponding silane.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl or dimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Corresponding silane.
Substitution: Products with new functional groups replacing the tert-butyl or dimethylsilyl groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions at these functional groups during multi-step synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, where the protecting group strategy is crucial for the selective modification of complex molecules.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of drug candidates, where protecting groups are essential for the selective functionalization of pharmacophores.
Industry: In the chemical industry, tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism by which tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane exerts its effects is primarily through its role as a protecting group. The tert-butyl and dimethylsilyl groups provide steric hindrance, preventing reactions at the protected site. The dihydropyran ring can undergo ring-opening reactions, providing a reactive site for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting group for alcohols and amines.
3,4-Dihydro-2H-pyran: Used as a protecting group for alcohols.
tert-Butyl-dimethylsilyl ether: A common protecting group in organic synthesis.
Uniqueness: tert-Butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane combines the properties of both tert-butyl and dimethylsilyl protecting groups with the reactivity of the dihydropyran ring. This unique combination allows for selective protection and functionalization in complex synthetic routes, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C14H28O2Si |
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Molecular Weight |
256.46 g/mol |
IUPAC Name |
tert-butyl-[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]-dimethylsilane |
InChI |
InChI=1S/C14H28O2Si/c1-7-12(13-10-8-9-11-15-13)16-17(5,6)14(2,3)4/h9,11-13H,7-8,10H2,1-6H3 |
InChI Key |
DGFVBJLYEXYHDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC=CO1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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